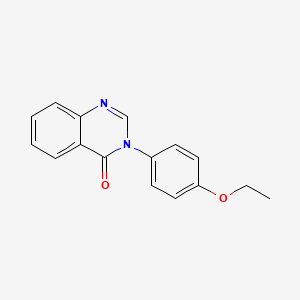

3-(4-ethoxyphenyl)-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

3-(4-ethoxyphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-2-20-13-9-7-12(8-10-13)18-11-17-15-6-4-3-5-14(15)16(18)19/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKLIOKHMPMKMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282340 | |

| Record name | 3-(4-Ethoxyphenyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60624-50-2 | |

| Record name | 3-(4-Ethoxyphenyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60624-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Ethoxyphenyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 4-ethoxybenzaldehyde with anthranilic acid in the presence of a catalyst such as acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazolinone derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

Substitution: The ethoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinazolinone derivatives with hydroxyl or carboxyl groups.

Reduction: Reduced quinazolinone derivatives with hydrogenated functional groups.

Substitution: Quinazolinone derivatives with substituted ethoxy groups.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of quinazolinone derivatives, including 3-(4-ethoxyphenyl)-4(3H)-quinazolinone.

- Mechanism of Action : Quinazolinones have been shown to inhibit bacterial growth by interacting with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. For instance, a study demonstrated that specific quinazolinone derivatives could synergize with existing antibiotics like piperacillin-tazobactam against methicillin-resistant Staphylococcus aureus (MRSA) .

- Case Study : In a comparative analysis, several quinazolinone derivatives were synthesized and tested against multi-drug resistant bacteria. Among them, compounds conjugated with silver nanoparticles exhibited enhanced antibacterial activity against Escherichia coli and Streptococcus pyogenes . The presence of electron-donating groups on the quinazolinone structure was found to improve their efficacy.

| Compound | Antibacterial Activity | MIC (μg/mL) | Notes |

|---|---|---|---|

| QNZ 4 | High | 40 | Effective against E. coli |

| QNZ 6 | Moderate | 80 | Enhanced activity with AgNPs |

| QNZ 73 | Synergistic with TZP | Not specified | Targets PBP2a in MRSA |

Anticancer Applications

Quinazolinones, including this compound, have shown significant anticancer properties.

- Cytotoxicity : Quinazolinones have been reported to exhibit cytotoxic effects against various cancer cell lines. A study indicated that certain derivatives could induce apoptosis in cancer cells through multiple pathways .

- Case Study : The compound was evaluated for its anticancer activity in vitro, showing promising results against human cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinazolinone ring could enhance cytotoxicity .

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| QNZ 5 | HeLa | 15 | Induces apoptosis |

| QNZ 8 | MCF-7 | 10 | Inhibits proliferation |

Other Biological Activities

In addition to antibacterial and anticancer properties, quinazolinones demonstrate a range of other biological activities:

- Anti-inflammatory and Anticonvulsant Effects : Some studies have indicated that quinazolinones possess anti-inflammatory and anticonvulsant effects, making them candidates for further pharmacological exploration .

- Antifungal Activity : Recent research has also pointed to antifungal properties, with certain derivatives showing effectiveness against fungal strains .

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 2: Antibacterial Activity Against MRSA

| Compound | Substituent (Position 3) | MIC (µg/mL) |

|---|---|---|

| Compound 9 | 4-Methoxyphenyl | 31.25 |

| 4-Chloro styryl | Styryl-Cl | 15.625 |

| Linezolid (control) | – | 1–4 |

Antifungal Activity

Halogenated derivatives, such as UR-9825 (7-Cl-substituted quinazolinone), exhibit potent antifungal activity (IC₅₀ = 0.1–2 µg/mL against Candida spp.) by targeting fungal cytochrome P450 enzymes. The ethoxyphenyl group’s electron-donating nature may reduce affinity for these enzymes compared to electron-withdrawing halogens. However, its moderate hydrophobicity (logP ~2.8) could balance solubility and membrane permeation, as seen in UR-9825’s pharmacokinetic optimization .

Anticancer Activity

Isoxazole- and styryl-substituted quinazolinones show cytotoxic effects via kinase inhibition or DNA intercalation. For instance:

- 3-(3-Phenyl-isoxazol-5-yl) derivatives : IC₅₀ = 16–30 µM against Raji and K-562 cell lines .

- 3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio) derivative : Moderate activity linked to thioether-mediated redox cycling .

The ethoxyphenyl group’s resonance stabilization may enhance DNA intercalation but lacks the thioether or isoxazole moieties critical for redox-mediated cytotoxicity in these analogues .

Metabolic Stability

Methoxy and ethoxy groups are prone to oxidative metabolism. For example, methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) undergoes epoxidation and hydroxylation, producing dihydrodiol metabolites . The ethoxy group in this compound may similarly form hydroxylated metabolites, though its para position could slow enzymatic oxidation compared to ortho-substituted methaqualone derivatives .

Biological Activity

3-(4-Ethoxyphenyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential applications in treating various diseases, including cancer and bacterial infections.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinazolinone core with an ethoxy group attached to the phenyl ring, which may influence its biological activity through electronic and steric effects.

Anticancer Activity

Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that various quinazolinone derivatives showed potent inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2) kinases, which are critical in tumor growth and metastasis .

Table 1: Anticancer Activity of Quinazolinones

| Compound | IC50 (μM) | Target Kinase |

|---|---|---|

| This compound | TBD | EGFR/VEGFR-2 |

| Compound X | 0.06 | VEGFR-2 |

| Compound Y | TBD | EGFR |

Note: TBD indicates values to be determined in further studies.

In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as HCT116, suggesting their potential as therapeutic agents .

Antimicrobial Activity

The antimicrobial properties of quinazolinones have also been well-documented. A recent study evaluated several derivatives against common bacterial strains, revealing that modifications on the quinazolinone core significantly affect their antibacterial efficacy. For instance, the presence of electron-donating groups enhanced activity against Escherichia coli .

Table 2: Antimicrobial Activity of Quinazolinones

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | E. coli |

| Compound A | 1-16 | Staphylococcus aureus |

| Compound B | TBD | Streptococcus pyogenes |

MIC: Minimum Inhibitory Concentration

Antioxidant Activity

Quinazolinones have also shown promise as antioxidants. In vitro assays demonstrated that certain derivatives possess significant radical scavenging abilities, which may contribute to their overall therapeutic profiles .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinones. Modifications at various positions on the quinazolinone ring can lead to enhanced potency against specific targets. For example, substituents such as methoxy or ethoxy groups have been associated with improved interactions with target enzymes .

Case Studies

- EGFR Inhibition : A study highlighted the dual inhibitory effect of a series of quinazolinones on EGFR and VEGFR-2, showcasing their potential in cancer therapy by disrupting critical signaling pathways involved in tumor progression .

- Antibacterial Efficacy : Another investigation into the antibacterial properties of quinazolinones revealed that specific derivatives exhibited remarkable activity against drug-resistant strains of bacteria, underscoring their potential as novel antimicrobial agents .

Q & A

Q. What synthetic strategies are commonly employed for 3-(4-ethoxyphenyl)-4(3H)-quinazolinone derivatives, and how do reaction conditions influence product formation?

The synthesis of this compound derivatives often involves nucleophilic substitution or alkylation reactions. For example, reacting 2-ethoxy-4(3H)-quinazolinone with alkyl/aryl halides in dry acetone and anhydrous K₂CO₃ yields N-substituted derivatives, while allyl halides under similar conditions produce O-substituted products due to allylic stabilization . Solvent choice (e.g., dry vs. aqueous) and base selection critically determine regioselectivity and tautomeric stability, as polar aprotic solvents favor N-alkylation, whereas protic solvents may promote O-acylation .

Q. How can spectroscopic techniques (e.g., IR, NMR) differentiate between N- and O-substituted quinazolinone derivatives?

IR spectroscopy is pivotal: N-substituted derivatives retain the C=O stretch (~1672–1791 cm⁻¹), while O-substituted analogs show a C-O-C ether stretch (~1264 cm⁻¹) and lack the carbonyl band . ¹H-NMR can further confirm substitution patterns; for instance, allyl groups in O-substituted derivatives exhibit characteristic alkene proton couplings .

Q. What preliminary biological screening methods are used to evaluate the bioactivity of quinazolinone derivatives?

Standard assays include in vitro antimicrobial testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains (e.g., C. albicans), using disk diffusion or broth dilution methods . Anti-inflammatory activity is often assessed via carrageenan-induced paw edema models in rodents, while analgesic effects are evaluated using the acetic acid writhing test .

Advanced Research Questions

Q. How does stereochemistry influence the antifungal activity of 3-substituted-4(3H)-quinazolinones?

Stereochemical configuration significantly impacts potency. For example, the (1R,2R)-isomer of 7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolinone (UR-9825) demonstrated superior in vitro antifungal activity compared to its enantiomers, attributed to optimized hydrophobic interactions with fungal CYP51 enzymes . Pharmacokinetic studies in murine models further revealed stereospecific half-life differences (e.g., 1 h in mice vs. 9 h in rabbits) due to metabolic stability variations .

Q. What computational approaches are used to predict the bioactivity and target binding of quinazolinone derivatives?

Molecular docking and similarity coefficient analyses (e.g., Tanimoto indices) compare structural features of quinazolinones with known bioactive compounds. For instance, 3-(2-carboxyphenyl)-4(3H)-quinazolinone showed high similarity (0.7747) to apo structures in SPG7 inhibitor studies, suggesting potential for CAD therapy . QSAR models incorporating Hammett constants and logP values further correlate substituent electronic effects with antimicrobial potency .

Q. How do contradictory data on in vitro vs. in vivo efficacy arise for quinazolinone-based antifungals, and how can they be resolved?

Discrepancies often stem from species-specific pharmacokinetics. UR-9825 exhibited moderate in vivo activity in mice (t₁/₂ = 1 h) but higher efficacy in rats (t₁/₂ = 6 h) due to prolonged exposure. Adjusting dosing regimens (e.g., bid administration) or formulating prodrugs to enhance bioavailability can mitigate such issues . Parallel in vitro metabolic stability assays (e.g., microsomal half-life) help prioritize compounds with favorable PK profiles .

Q. What strategies optimize the anti-inflammatory activity of quinazolinones while minimizing toxicity?

Structure-activity relationship (SAR) studies highlight that 6,8-disubstituted-2-phenyl-3-(benzothiazol-2-yl) derivatives exhibit potent COX-2 inhibition (IC₅₀ ~0.8 µM) with reduced ulcerogenicity compared to NSAIDs. Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the 7-position enhances selectivity for COX-2 over COX-1 . Toxicity screening in rodent models (e.g., 28-day repeated dose studies) ensures safety margins .

Q. How do solvent and base selection impact the synthesis of 3-aminoalkyl-4(3H)-quinazolinones?

Microwave-assisted reactions in ethanol/water (9:1) with K₂CO₃ yield 3-(ethoxycarbonylmethyl)-4-quinazolinone in 86% purity, whereas NaOH-mediated reflux in aqueous conditions facilitates cyclization of thiosemicarbazides to triazole-linked derivatives . Solvent-free conditions under microwave irradiation reduce side reactions, improving yields by 15–20% compared to conventional heating .

Q. What mechanistic insights explain the antiviral activity of 3-(substituted-benzalamino)-4(3H)-quinazolinones against TMV?

Compounds like III-31 induce upregulation of pathogenesis-related (PR) proteins (PR-1a and PR-5) in tobacco plants, inhibiting viral proliferation and systemic movement. Real-time PCR confirmed a 3.5-fold increase in PR-1a expression, correlating with reduced TMV coat protein accumulation . Enzyme-linked assays further showed enhanced peroxidase and PAL activity, suggesting defense pathway activation .

Q. How can tautomerism in 4(3H)-quinazolinones be exploited for selective functionalization?

The equilibrium between 4(3H)-quinazolinone (amide) and 4-hydroxyquinazoline (iminole) tautomers allows regioselective alkylation. For example, in DMF with NaH, alkyl halides preferentially attack the N3 position of the amide tautomer, while acyl halides target the O4 position of the iminole form . DFT calculations predict tautomer stability, guiding solvent and catalyst selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.